molecular formula C28H23N9O11S3 B1237289 (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1237289
M. Wt: 757.7 g/mol
InChI Key: PBJHSJKHPMHQSC-HTAGMMKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M14659 involves multiple steps, starting from the core cephalosporin structure. The key steps include the introduction of various functional groups that enhance its antibacterial activity. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of M14659 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. The final product is purified using methods such as crystallization and chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

M14659 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the cephalosporin core, potentially altering its antibacterial properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s stability and activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of M14659 include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halides and amines.

Major Products Formed

The major products formed from these reactions are various derivatives of M14659, each with potentially different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms .

Scientific Research Applications

M14659 has a wide range of scientific research applications, including:

Mechanism of Action

M14659 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening and eventual lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Comparison

M14659 is unique in its enhanced activity against multi-drug resistant strains of Pseudomonas aeruginosa compared to other cephalosporins like ceftazidime and ceftriaxone. Its higher affinity for penicillin-binding proteins and its ability to be taken up by bacterial cells in low-iron environments contribute to its superior antibacterial properties .

Properties

Molecular Formula

C28H23N9O11S3

Molecular Weight

757.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C28H23N9O11S3/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47)/b35-16-/t17-,19+,23-/m1/s1

InChI Key

PBJHSJKHPMHQSC-HTAGMMKPSA-N

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)O)/C6=CN=C(S6)N)SC3)C(=O)O)C(=O)O

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)O)C6=CN=C(S6)N)SC3)C(=O)O)C(=O)O

Synonyms

antibiotic M 14659
M 14659
M14659

Origin of Product

United States

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